trans-Lachnophyllol
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Overview
Description
Trans-Lachnophyllol is an aliphatic alcohol.
Scientific Research Applications
Anticancer Properties
trans-Lachnophyllol and related compounds have been studied for their potential anticancer properties. For instance, research on Annona muricata, which contains similar compounds, indicated that its leaf extract can induce cell cycle arrest and apoptosis in colon cancer cells through a mitochondria-mediated pathway (Moghadamtousi et al., 2014).
Ethnopharmacology and Traditional Medicine
Ethnopharmacological studies have examined the traditional uses of medicinal plants, including those containing this compound. These studies focus on understanding the biological activities of folk remedies and their potential therapeutic applications (Heinrich, 2014).
Allelopathic Effects in Plants
Compounds like this compound in certain plant species, such as Erigeron spp., have demonstrated allelopathic properties, indicating their potential ecological importance in inhibiting the growth of other plants (Kobayashi et al., 2004).
Anti-Inflammatory Effects
Research on compounds similar to this compound, such as cis- and trans-gnetin H from Paeonia suffruticosa, has shown promising anti-inflammatory effects by inhibiting key signaling molecules in the NF-κB pathway, which suggests potential therapeutic applications for chronic inflammation (Park et al., 2016).
Neuroprotective Effects
Studies have also explored the neuroprotective effects of compounds related to this compound, demonstrating potential in the management of conditions like Alzheimer’s disease. For instance, Compound Chinese Herbal Medicine (CCHM) based on Xiaoyaosan, which may contain similar compounds, showed improvement in cognitive function in Alzheimer’s disease model mice (Weijie et al., 2021).
Properties
CAS No. |
23180-62-3 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
(E)-dec-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-3,10H2,1H3/b9-8+ |
InChI Key |
UVYOXYJPADNJRE-CMDGGOBGSA-N |
Isomeric SMILES |
CCCC#CC#C/C=C/CO |
SMILES |
CCCC#CC#CC=CCO |
Canonical SMILES |
CCCC#CC#CC=CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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